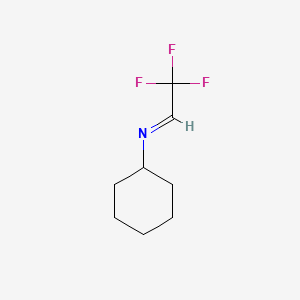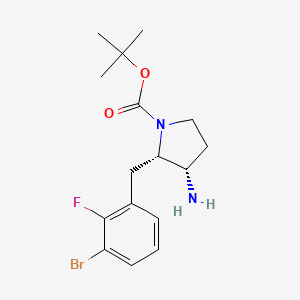
(2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Substitution with 3-Bromo-2-Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the benzyl group is attached to the pyrrolidine ring.
Protection with tert-Butyl Group: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce a secondary amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins and enzymes.
Medicine
In medicinal chemistry, this compound is of interest for the development of new pharmaceuticals. Its potential bioactivity makes it a candidate for drug discovery and development programs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged for the production of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-tert-Butyl 3-amino-2-(3-chloro-2-fluorobenzyl)pyrrolidine-1-carboxylate
- (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-methylbenzyl)pyrrolidine-1-carboxylate
- (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-ethylbenzyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate lies in its specific substitution pattern. The presence of both bromine and fluorine atoms on the benzyl group, along with the tert-butyl-protected carboxylate, provides distinct chemical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C16H22BrFN2O2 |
|---|---|
Peso molecular |
373.26 g/mol |
Nombre IUPAC |
tert-butyl (2S,3S)-3-amino-2-[(3-bromo-2-fluorophenyl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-7-12(19)13(20)9-10-5-4-6-11(17)14(10)18/h4-6,12-13H,7-9,19H2,1-3H3/t12-,13-/m0/s1 |
Clave InChI |
IOVHPIVFYMHWBX-STQMWFEESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=C(C(=CC=C2)Br)F)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1CC2=C(C(=CC=C2)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


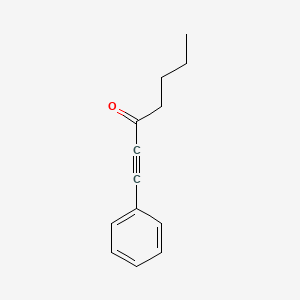
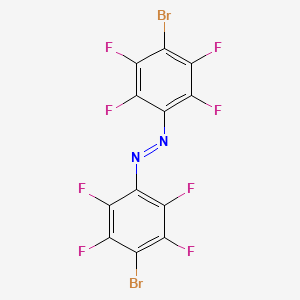
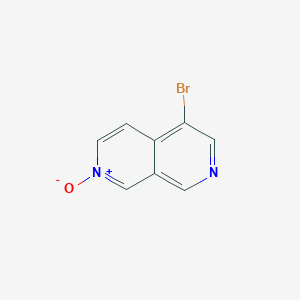


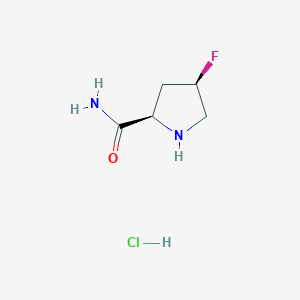
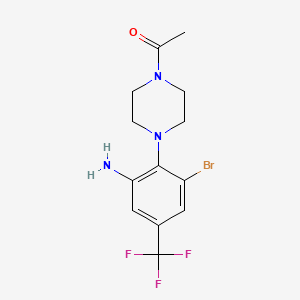
![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)

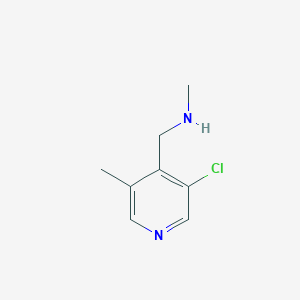
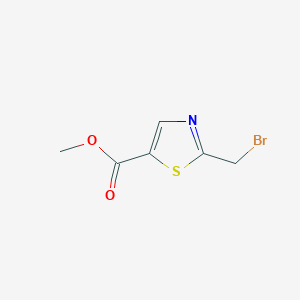
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)

